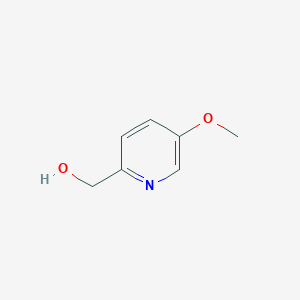

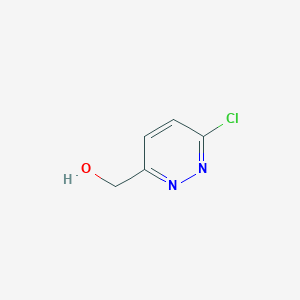

(6-Chloropyridazin-3-yl)methanol

概要

説明

Synthesis Analysis

The synthesis of pyridazine derivatives can involve various starting materials and reagents. For instance, the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate in methanol is described, leading to the formation of fumaric ester derivatives. These intermediates are noted to be unstable in the presence of water, indicating that the synthesis of pyridazine compounds may require careful control of reaction conditions to prevent degradation or side reactions .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex and is often confirmed using advanced techniques such as X-ray crystallography. In the case of the 4-formyl-2,5-dimethylpyrrol-3-yl derivative, X-ray crystallography was used to confirm the structure, suggesting that similar analytical methods could be employed to elucidate the structure of (6-Chloropyridazin-3-yl)methanol .

Chemical Reactions Analysis

Pyridazine compounds can undergo various chemical reactions, including ring-cleavage reactions. The study mentions that the fumaric ester derivatives of pyridazine undergo ring-cleavage in the presence of water to yield diaza-pyrrol derivatives . This indicates that (6-Chloropyridazin-3-yl)methanol might also be prone to ring transformations under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (6-Chloropyridazin-3-yl)methanol are not detailed in the provided papers, the reaction of 3,6-dichloropyridazine with hydrazine in methanol and acetonitrile to form 3-chloro-6-hydrazinopyridazine is discussed . This suggests that the solubility and reactivity of pyridazine derivatives in different solvents, such as methanol, are important considerations. The use of UV spectroscopy and dipole moment methods in the study also highlights the importance of these techniques in analyzing the properties of pyridazine compounds .

科学的研究の応用

Methanol as a Building Block in Chemical Synthesis

Methanol and its derivatives are pivotal in chemical synthesis, serving as key intermediates in the production of various chemicals, polymers, and fuels. The versatility of methanol-derived compounds, including those with chloropyridazinyl groups, lies in their reactivity, which allows for the construction of complex molecules. These compounds can undergo various chemical reactions, including substitution, oxidation, and catalytic conversions, to produce a wide range of end products used in pharmaceuticals, agrochemicals, and material science.

Catalysis and Environmental Applications

Methanol and its derivatives play a significant role in catalytic processes, particularly in the synthesis of fine chemicals and intermediates. Catalysts that facilitate the conversion of methanol to more valuable products have been extensively studied. For instance, methanol can be converted into hydrogen and carbon dioxide through steam reforming, which has implications for clean energy production (García et al., 2021). Additionally, methanol is used in direct methanol fuel cells (DMFCs), highlighting its importance in renewable energy technologies (Heinzel & Barragán, 1999).

Biotechnological and Industrial Applications

Methanotrophs, bacteria that utilize methane as a carbon source, can produce methanol through biological processes. This methanol can then be used as a feedstock in various biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable chemicals, demonstrating the biotechnological potential of methanol and related compounds (Strong, Xie, & Clarke, 2015).

将来の方向性

The potential applications of pyrazolines, which include compounds like “(6-Chloropyridazin-3-yl)methanol”, are vast and ever-growing . They have yet to make in-roads into real-life applications, but their exciting electronic properties and potential for dynamic applications suggest they could revolutionize various fields .

特性

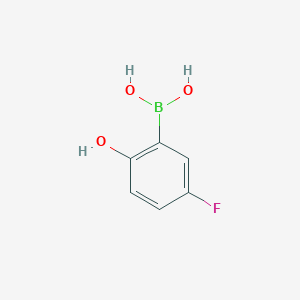

IUPAC Name |

(6-chloropyridazin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWRIXKPAGUARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608668 | |

| Record name | (6-Chloropyridazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloropyridazin-3-yl)methanol | |

CAS RN |

1011487-94-7 | |

| Record name | (6-Chloropyridazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

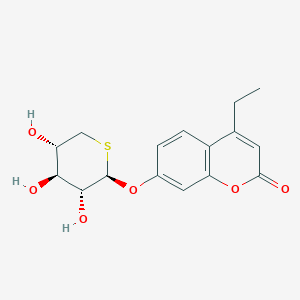

![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)